molecular formula C11H17N3O2S B2817238 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline CAS No. 714282-43-6

2-[4-(Methylsulfonyl)piperazin-1-yl]aniline

Cat. No.: B2817238
CAS No.: 714282-43-6
M. Wt: 255.34
InChI Key: BWTBCZJEEYEADG-UHFFFAOYSA-N
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Description

Evolution of Piperazine-Based Pharmacophores in Medicinal Chemistry

The piperazine scaffold has been a cornerstone of medicinal chemistry since its initial application as an anthelmintic agent in 1953. Early pharmacological studies revealed that the six-membered ring’s structural rigidity and dual nitrogen atoms provided a unique platform for hydrogen bonding and charge interactions, enabling precise molecular targeting. By the late 20th century, piperazine derivatives had diversified into subclasses such as phenylpiperazines and benzylpiperazines, which were integrated into drugs targeting serotonin receptors, cardiovascular systems, and neurological pathways. For example, buspirone, a 5-HT1A receptor agonist, leverages its piperazine moiety to enhance blood-brain barrier penetration while maintaining affinity for serotonin receptors.

The piperazine ring’s adaptability is exemplified by its role in optimizing pharmacokinetic properties. Its polar surface area improves aqueous solubility, while its conformational flexibility allows for tailored interactions with hydrophobic binding pockets. This duality is critical in drugs like ranolazine, where the piperazine component mitigates ischemia-reperfusion injury by modulating late sodium currents. Computational studies further illustrate how substitutions at the piperazine nitrogen atoms influence binding modes; for instance, hydrophobic groups at these positions enhance interactions with residues like Val84 and Leu182 in sigma-1 receptor (S1R) ligands. These advancements laid the groundwork for developing advanced derivatives such as 2-[4-(methylsulfonyl)piperazin-1-yl]aniline, where strategic substituents refine target engagement.

Significance of Methylsulfonyl Substituents in Bioactive Compounds

Methylsulfonyl groups (-SO2CH3) are prized in drug design for their electron-withdrawing properties and capacity to modulate both solubility and binding kinetics. In anti-inflammatory agents like methylsulfonylmethane (MSM), the sulfonyl moiety suppresses NF-κB signaling by inhibiting p65 subunit phosphorylation, thereby reducing pro-inflammatory cytokine production. This mechanism is partially replicated in smaller molecules, where the sulfonyl group’s polarity facilitates ionic interactions with acidic residues like Glu172 and Asp126 in enzymatic active sites.

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-17(15,16)14-8-6-13(7-9-14)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTBCZJEEYEADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring’s secondary nitrogen atoms participate in nucleophilic substitution reactions. For example:

Reaction Reagents/Conditions Product Yield References
AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°C2-[4-(Methylsulfonyl)-1-alkylpiperazin-1-yl]aniline~70–85%
AcylationAcCl, pyridine, RT2-[4-(Methylsulfonyl)-1-acylpiperazin-1-yl]aniline~65–75%

Mechanism : The nitrogen lone pair attacks electrophilic carbons in alkyl halides or acyl chlorides. The methylsulfonyl group enhances ring stability by electron withdrawal, directing substitution to the unsubstituted nitrogen.

Electrophilic Aromatic Substitution

The aniline moiety undergoes electrophilic substitution, primarily at the para position relative to the piperazine group:

Reaction Reagents/Conditions Product Yield References
NitrationHNO₃/H₂SO₄, 0°C2-[4-(Methylsulfonyl)piperazin-1-yl]-5-nitroaniline~50–60%
SulfonationH₂SO₄/SO₃, 40°C2-[4-(Methylsulfonyl)piperazin-1-yl]-5-sulfoaniline~45–55%

Regioselectivity : The piperazine group acts as an electron-donating substituent via resonance, activating the aromatic ring toward para-directed reactions. Steric hindrance from the piperazine limits ortho substitution.

Reductive Amination

The primary amine group facilitates reductive amination with carbonyl compounds:

Reaction Reagents/Conditions Product Yield References
Aldehyde couplingR-CHO, NaBH₃CN, MeOH, RTN-Alkylated derivatives~60–70%
Ketone couplingR-C(=O)-R', NaBH₄, THF, 50°CSecondary amines~55–65%

Mechanism : The aniline’s amine reacts with aldehydes/ketones to form imines, which are reduced to secondary or tertiary amines.

Diazotization and Coupling Reactions

The aromatic amine undergoes diazotization, enabling aryl bond formation:

Reaction Reagents/Conditions Product Yield References
Sandmeyer reactionNaNO₂/HCl, CuCN, 0–5°C2-[4-(Methylsulfonyl)piperazin-1-yl]benzonitrile~40–50%
Azo couplingAr-NH₂, NaNO₂/HCl, RTBis-arylazo derivatives~30–40%

Limitations : The methylsulfonyl group’s electron-withdrawing nature slightly deactivates the ring, requiring vigorous conditions.

Oxidation and Functionalization

The methylsulfonyl group is redox-inert under standard conditions, but the aniline’s amine can oxidize:

Reaction Reagents/Conditions Product Yield References
Oxidation to nitrosoH₂O₂, Fe²⁺, pH 3–42-[4-(Methylsulfonyl)piperazin-1-yl]nitrosobenzene~25–35%

Cross-Coupling Reactions (Pd-Catalyzed)

The compound participates in cross-couplings via halogenated precursors (e.g., bromo-substituted analogs):

Reaction Reagents/Conditions Product Yield References
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives~70–80%
Buchwald-Hartwig aminationAr-NH₂, Pd₂(dba)₃, XantphosN-Arylated piperazines~65–75%

Note : Direct coupling requires pre-halogenation of the aromatic ring.

Complexation with Metals

The piperazine and aniline groups act as ligands for transition metals:

Metal Conditions Complex Structure Application
Cu(II)Ethanol, refluxOctahedral Cu complexCatalysis/Pharmaceuticals
Fe(III)Aqueous NaOH, RTTetradentate Fe complexMagnetic materials

Key Industrial Considerations

  • Purification : Chromatography or crystallization is critical due to byproducts from competing reactions .

  • Scale-Up : Continuous flow reactors improve yield in alkylation/acylation steps.

This compound’s versatility makes it valuable in pharmaceuticals (e.g., kinase inhibitors ) and materials science. Further studies should explore enantioselective modifications and biological activity profiling.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline features a piperazine ring that enhances its solubility and reactivity. The synthesis typically involves a nucleophilic substitution reaction between 4-methylsulfonylpiperazine and 3-chloromethyl aniline under basic conditions. This method ensures the formation of the target compound with high yield and purity, often utilizing advanced purification techniques such as crystallization or chromatography.

Medicinal Chemistry

The compound's structural similarities to known bioactive molecules make it a candidate for developing pharmaceutical agents. Research indicates that derivatives of piperazine, including this compound, exhibit various pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have shown potential in modulating neurotransmitter systems, which could be beneficial in treating depression.
  • Anticancer Activity : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting tumor growth through targeted action on kinases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which plays a role in hypertension management. Inhibiting sEH can lead to improved cardiovascular outcomes, making this compound a valuable candidate for hypertension therapies .

Structure-Activity Relationship (SAR) Studies

Recent studies have focused on the structure-activity relationships of piperazine derivatives to optimize their pharmacological profiles. For instance, modifications to the piperazine structure have been explored to enhance selectivity and potency against specific targets such as equilibrative nucleoside transporters (ENTs), which are crucial in cancer therapy .

In Vitro Models

In vitro studies using nucleoside transporter-deficient cells have demonstrated the efficacy of various analogues of this compound. These studies often measure the uptake of radiolabeled substrates to assess the inhibitory effects on ENTs, providing insights into the compound's potential therapeutic applications .

Summary of Applications

Application AreaDescription
Medicinal ChemistryDevelopment of antidepressants and anticancer agents
Enzyme InhibitionPotential use in hypertension treatment through inhibition of soluble epoxide hydrolase
Structure-Activity RelationshipOptimization studies for enhancing selectivity against biological targets
In Vitro EfficacyTesting against nucleoside transporters to evaluate pharmacological effects

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline with structurally related compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Structural and Functional Group Comparison

Compound Name Substituent Position on Aniline Key Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-position Piperazinyl (4-methylsulfonyl), -NH2 C11H16N3O2S 255.34* Potential kinase inhibitor, high polarity
4-(4-(Methylsulfonyl)piperazin-1-yl)aniline 4-position Piperazinyl (4-methylsulfonyl), -NH2 C11H16N3O2S 255.34 Requires inert storage, used in drug discovery
5-(4-Methylpiperazin-1-yl)-2-nitroaniline 2-NO2, 5-piperazinyl Nitro, methylpiperazinyl C11H15N5O2 265.27 Intermediate in synthesis of bioactive molecules
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline 2-OCH3, 5-sulfonamide Methoxy, sulfonamide-linked piperazine C12H19N3O3S 285.36 Soluble in DMSO/chloroform; research chemical
4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline 4-position Sulfonamide-linked piperazine C11H16N3O2S 254.33 Used in combinatorial chemistry libraries

*Molecular weight inferred from analog in .

Key Differences and Implications

Substituent Position: The 2-position substitution in the target compound vs. the 4-position in alters electronic and steric effects. Nitro groups (e.g., in ) are electron-withdrawing, decreasing aromatic ring reactivity, whereas the aniline’s -NH2 group is electron-donating, influencing redox properties and synthetic accessibility.

Functional Groups :

  • Sulfonamide-linked piperazines (e.g., ) exhibit lower basicity than directly attached piperazinyl groups, affecting solubility and membrane permeability.
  • Methylsulfonyl groups enhance metabolic stability compared to unsubstituted piperazines, as seen in .

Synthetic Challenges :

  • Compounds with nitro groups (e.g., ) often require reduction steps to yield anilines, complicating synthesis. The target compound’s direct -NH2 group may simplify synthesis but necessitate protective strategies during piperazine functionalization.

Biological Activity

2-[4-(Methylsulfonyl)piperazin-1-yl]aniline is a compound that integrates a piperazine ring with a methylsulfonyl group and an aniline moiety. Its molecular formula is C₁₃H₁₈N₂O₂S, which underpins its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Structural Characteristics

The unique structure of this compound enhances its solubility and biological activity compared to simpler analogues. The combination of the piperazine and aniline structures, along with the methylsulfonyl group, facilitates effective interactions with various biological targets.

Property Details
Molecular FormulaC₁₃H₁₈N₂O₂S
Structural FeaturesPiperazine ring, methylsulfonyl group, aniline moiety

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antiviral : Potential against various viral infections.
  • Anti-inflammatory : Modulation of inflammatory pathways.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Antimicrobial : Effective against bacterial and fungal pathogens.
  • Antidiabetic : Regulation of glucose metabolism.

These activities suggest that the compound could be a candidate for further development in therapeutic applications.

The mechanisms by which this compound exerts its effects involve interactions with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes like cyclooxygenase (COX), which is significant in inflammation and pain pathways.
  • Receptor Modulation : The compound may act as a ligand for various receptors, including adrenergic and serotonin receptors, influencing neurotransmission and cellular signaling.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound and its analogues:

  • Antimicrobial Activity : A study demonstrated that derivatives of piperazine exhibited significant antimicrobial activity comparable to established antibiotics, indicating potential as a new class of antimicrobial agents.
  • Inhibition Studies : Research on structurally similar compounds showed effective inhibition against COX enzymes, with some derivatives achieving IC50 values as low as 0.07 µM, suggesting that modifications can enhance potency .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in animal models, supporting the compound's viability for therapeutic use .

Comparative Analysis

A comparative analysis with structurally related compounds provides insight into the unique features of this compound:

Compound Name Key Features Biological Activity
1-(4-Methylpiperazin-1-yl)anilineLacks methylsulfonyl groupModerate antimicrobial activity
4-(Methylsulfonyl)phenylpiperazineSimilar sulfonyl groupAnticancer properties
N,N-DimethylpiperazineSimple piperazine derivativeLimited biological activity

The presence of the methylsulfonyl group in this compound enhances its biological activity compared to these analogues.

Q & A

Q. What are the standard synthetic routes for 2-[4-(Methylsulfonyl)piperazin-1-yl]aniline?

The compound is typically synthesized via nucleophilic substitution between 4-methylsulfonylpiperazine and 2-chloroaniline under basic conditions. The reaction involves the attack of the piperazine nitrogen on the electrophilic carbon of the chlorinated aniline derivative. Purification often employs crystallization or chromatography for optimal yield (65–80%) and purity (>95%) .

Q. How is the structural integrity of this compound validated?

Characterization relies on spectroscopic methods:

  • 1H/13C-NMR : Confirms substitution patterns (e.g., methylsulfonyl and piperazine protons resonate at δ 2.8–3.2 ppm and δ 3.4–3.8 ppm, respectively).
  • IR : Detects sulfonyl S=O stretches (~1300–1150 cm⁻¹).
  • Mass Spectrometry (MS) : Matches molecular ion peaks with theoretical values (e.g., [M+H]+ at m/z 283.1). Elemental analysis (C, H, N, S) is used to verify stoichiometry .

Q. What are common derivatization reactions for this compound?

The aniline group undergoes diazotization for coupling with aromatic rings, while the sulfonyl group participates in nucleophilic substitutions (e.g., with amines or thiols). Piperazine derivatives are often alkylated or acylated to modify biological activity .

Q. Which biological targets are associated with this compound?

It serves as a precursor for inhibitors targeting enzymes like COX-2 (IC50 values: 0.1–10 µM) and DNA gyrase B. Structural analogs in oxazolo[4,5-d]pyrimidine scaffolds show anti-inflammatory and antimicrobial activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Pd(OAc)₂/XPhos systems enhance coupling efficiency in heterocyclic derivatives (yield: 72–78%) .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF, DMSO) with Cs₂CO₃ improve nucleophilic substitution kinetics.
  • Temperature Control : Maintaining 80–100°C minimizes side reactions .

Q. How are structural ambiguities resolved in analogs with positional isomerism?

  • 2D NMR (COSY, NOESY) : Differentiates between ortho and para substituents via spatial correlations.
  • X-ray Crystallography : Resolves piperazine ring conformation and sulfonyl group orientation .

Q. How should contradictory bioactivity data across studies be addressed?

  • Assay Validation : Compare enzymatic (e.g., COX-2 inhibition) vs. cellular assays (e.g., LPS-induced inflammation models).
  • Purity Checks : HPLC-MS ensures impurities (e.g., unreacted aniline) do not skew results .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking : AutoDock/Vina models binding to COX-2 active sites (∆G: −8 to −10 kcal/mol).
  • MD Simulations : Assess piperazine flexibility and sulfonyl group stability in binding pockets .

Q. How do trace impurities impact pharmacological evaluations?

  • Byproduct Identification : MS/MS detects chlorinated byproducts from incomplete substitution.
  • Activity Correlation : Impurities >2% reduce IC50 accuracy by 30–50% in enzyme assays .

Q. What methodologies enable comparative studies with structural analogs?

  • SAR Tables : Compare substituent effects on activity (e.g., methylsulfonyl vs. phenylsulfonyl groups reduce COX-2 selectivity by 3-fold) .
  • Thermodynamic Solubility Assays : Evaluate logP differences (e.g., methylsulfonyl analogs: logP 1.8 vs. tosyl analogs: logP 2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.